molecular formula C11H14O2S B8450611 2-n-Propylthio-2'-hydroxyacetophenone

2-n-Propylthio-2'-hydroxyacetophenone

Cat. No.: B8450611
M. Wt: 210.29 g/mol
InChI Key: COKGTDFEJIIEKX-UHFFFAOYSA-N
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Description

2-n-Propylthio-2'-hydroxyacetophenone is a substituted acetophenone derivative characterized by a hydroxy group at the 2'-position of the benzene ring and a propylthio (-S-CH₂CH₂CH₃) group at the adjacent position. The parent compound, 2'-hydroxyacetophenone (CAS 118-93-4), has a molecular formula of C₈H₈O₂, a molecular weight of 136.15 g/mol, and a boiling point of 218.4°C . The introduction of the propylthio group likely enhances lipophilicity and alters electronic properties due to sulfur’s lower electronegativity compared to oxygen, influencing reactivity and applications in organic synthesis .

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-(2-hydroxyphenyl)-2-propylsulfanylethanone

InChI

InChI=1S/C11H14O2S/c1-2-7-14-8-11(13)9-5-3-4-6-10(9)12/h3-6,12H,2,7-8H2,1H3

InChI Key

COKGTDFEJIIEKX-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(=O)C1=CC=CC=C1O

Origin of Product

United States

Comparison with Similar Compounds

2'-Hydroxyacetophenone (CAS 118-93-4)

  • Structure : Hydroxy group at 2'-position.
  • Properties : Boiling point 218.4°C, density 1.14 g/cm³, water-insoluble .
  • Applications : Precursor in biodegradation studies (e.g., dibenzofuran degradation) and organic synthesis .

4'-Hydroxyacetophenone

  • Structure : Hydroxy group at 4'-position.
  • Properties: Similar retention time to 2'-hydroxyacetophenone in GC analysis, complicating chromatographic separation .
  • Applications : Used in cosmetics and pharmaceuticals, with distinct metabolic pathways compared to 2'-isomer .

4′-Ethoxy-2′-hydroxyacetophenone (CAS 37470-42-1)

  • Structure : Ethoxy (-OCH₂CH₃) at 4'-position, hydroxy at 2'-position.
  • Properties: Higher lipophilicity than 2'-hydroxyacetophenone.
  • Applications : Key intermediate in nucleophilic aromatic substitution reactions .

Halogenated Derivatives

  • 3'-Bromo-5'-chloro-2'-hydroxyacetophenone (CAS 59443-15-1): Melting point 100–103°C, density 1.691 g/cm³, irritant (Hazard Code Xi) .
  • 2-Bromo-5'-chloro-2'-hydroxyacetophenone (CAS 52727-99-8): Melting point 63–67°C, hazardous (Risk Code Xn) .
  • Applications : Building blocks for complex molecules in medicinal chemistry .

Physicochemical Properties

Compound Substituent Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Density (g/cm³) Solubility
2'-Hydroxyacetophenone -OH at 2' C₈H₈O₂ 136.15 218.4 4–6 1.14 Slightly soluble
4'-Hydroxyacetophenone -OH at 4' C₈H₈O₂ 136.15 ~218* 109–111 1.20* Moderate*
4′-Ethoxy-2′-hydroxyacetophenone -OCH₂CH₃ at 4', -OH at 2' C₁₀H₁₂O₃ 180.20 N/A N/A N/A Organic solvents
3'-Bromo-5'-chloro-2'-hydroxyacetophenone -Br at 3', -Cl at 5' C₈H₆BrClO₂ 265.49 297.8 (predicted) 100–103 1.691 Low
2-n-Propylthio-2'-hydroxyacetophenone -S-CH₂CH₂CH₃ at 2' C₁₁H₁₄O₂S 226.29 >250 (estimated) <0 (estimated) ~1.2 (estimated) Lipophilic

*Predicted or inferred from structural analogs.

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